Velusetrag hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Velusetrag Hydrochloride involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:
- Formation of the quinoline core through a cyclization reaction.
- Introduction of the isopropyl group at the 1-position.
- Attachment of the hydroxypropyl group at the 8-position of the azabicyclo[3.2.1]octane ring.
- Final coupling with the methylmethanesulfonamido group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Velusetrag Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized under specific conditions.
Reduction: The quinoline core can be reduced to form different derivatives.
Substitution: The methylmethanesulfonamido group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Velusetrag Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying serotonin receptor agonists and their interactions.
Biology: Investigated for its effects on gastrointestinal motility and its potential to treat related disorders.
Medicine: Under clinical trials for the treatment of chronic idiopathic constipation and gastroparesis. .
Industry: Potential applications in the development of new drugs targeting serotonin receptors.
Mechanism of Action
Velusetrag Hydrochloride exerts its effects by selectively binding to and activating the serotonin 5-HT4 receptor. This activation leads to increased cyclic adenosine monophosphate (cAMP) levels, which in turn enhances gastrointestinal motility. The high selectivity of this compound for the 5-HT4 receptor minimizes its interaction with other serotonin receptors, reducing the risk of side effects .
Comparison with Similar Compounds
Cisapride: Another 5-HT4 receptor agonist, but with less selectivity and higher risk of side effects.
Tegaserod: A 5-HT4 receptor agonist used for irritable bowel syndrome, but with a different safety profile.
Prucalopride: A highly selective 5-HT4 receptor agonist approved for chronic idiopathic constipation
Uniqueness of Velusetrag Hydrochloride: this compound stands out due to its high selectivity for the 5-HT4 receptor, which translates to a better safety profile and higher efficacy in treating gastrointestinal motility disorders. Its ability to accelerate gastric emptying and improve bowel movement frequency makes it a promising candidate for further clinical development .
Properties
IUPAC Name |
N-[(1S,5R)-8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O5S.ClH/c1-16(2)29-23-8-6-5-7-17(23)11-22(25(29)32)24(31)26-18-12-19-9-10-20(13-18)28(19)15-21(30)14-27(3)35(4,33)34;/h5-8,11,16,18-21,30H,9-10,12-15H2,1-4H3,(H,26,31);1H/t18?,19-,20+,21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIKSWRONBYRDD-BCDHGJHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4CC(CN(C)S(=O)(=O)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C[C@H](CN(C)S(=O)(=O)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37ClN4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866933-51-9 | |
Record name | Velusetrag hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866933519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VELUSETRAG HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF4JCT94PW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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